Cas no 2229302-88-7 (1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine)

1-Methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group and an amine functionality, as well as a 2-(trifluoromethyl)pyridinyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and pyrazole rings contribute to versatile binding interactions. Its well-defined synthetic route allows for high purity and scalability, supporting its use in the development of bioactive molecules. This compound is particularly suited for applications requiring selective modulation of molecular targets.
1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine structure
2229302-88-7 structure
Product Name:1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine
CAS No:2229302-88-7
MF:C10H9F3N4
MW:242.200471639633
CID:5818152
PubChem ID:165675180
Update Time:2025-11-06

1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine
    • EN300-1963815
    • 2229302-88-7
    • 1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine
    • Inchi: 1S/C10H9F3N4/c1-17-8(7(14)5-16-17)6-3-2-4-15-9(6)10(11,12)13/h2-5H,14H2,1H3
    • InChI Key: SRYZVPQLVFSKSA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CN=1)C1=C(C=NN1C)N)(F)F

Computed Properties

  • Exact Mass: 242.07793079g/mol
  • Monoisotopic Mass: 242.07793079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.7Ų

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Additional information on 1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine

1-Methyl-5-(2-(Trifluoromethyl)Pyridin-3-Yl)-1H-Pyrazol-4-Amine: A Comprehensive Overview

The compound with CAS No. 2229302-88-7, known as 1-methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a pyrazole ring substituted with a methyl group and a pyridine ring bearing a trifluoromethyl group. These structural elements contribute to its intriguing chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the importance of pyrazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial agents. The presence of the trifluoromethyl group in this compound further enhances its chemical stability and bioavailability, making it a promising candidate for pharmacological applications. Researchers have also explored the use of this compound as a building block for constructing more complex molecular architectures, leveraging its versatility in forming hydrogen bonds and π-interactions.

From a synthetic perspective, the preparation of 1-methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine involves a multi-step process that typically begins with the synthesis of the pyridine derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the pyrazole moiety. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, reducing both time and energy consumption while maintaining high yields.

One of the most exciting developments involving this compound is its application in drug delivery systems. Scientists have demonstrated that this molecule can serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, its ability to form stable complexes with metal ions has opened new avenues for its use in metallo-drug design, where it can act as a chelating agent or stabilize metal centers within drug molecules.

In terms of environmental impact, studies have shown that 1-methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is required to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.

Looking ahead, the continued exploration of this compound's properties is expected to yield new insights into its potential applications. Its unique combination of structural features makes it an invaluable tool for researchers in various disciplines, from organic chemistry to pharmacology. As advancements in synthetic methods and computational modeling continue to evolve, the full potential of this compound will undoubtedly be realized.

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